FCNIrPic

Description

Structure

3D Structure of Parent

Properties

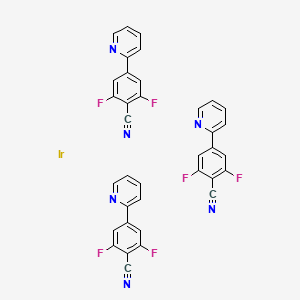

Molecular Formula |

C36H18F6IrN6 |

|---|---|

Molecular Weight |

840.8 g/mol |

IUPAC Name |

2,6-difluoro-4-pyridin-2-ylbenzonitrile;iridium |

InChI |

InChI=1S/3C12H6F2N2.Ir/c3*13-10-5-8(6-11(14)9(10)7-15)12-3-1-2-4-16-12;/h3*1-6H; |

InChI Key |

NMLYKRGQBSVSGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=C(C(=C2)F)C#N)F.C1=CC=NC(=C1)C2=CC(=C(C(=C2)F)C#N)F.C1=CC=NC(=C1)C2=CC(=C(C(=C2)F)C#N)F.[Ir] |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide to the Photophysical Properties of FCNIrPic

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

FCNIrPic, chemically known as bis[2-(3,5-difluoro-4-cyanophenyl)pyridinato-C2,N]iridium(III) picolinate, is a heteroleptic iridium(III) complex with the molecular formula C₃₀H₁₄F₄IrN₅O₂. This organometallic compound has garnered significant interest for its potential applications in photodynamic therapy (PDT) due to its notable photophysical properties.

Quantitative Photophysical Data

The photophysical characteristics of this compound are summarized in the table below. These parameters are crucial for understanding its behavior upon light absorption and subsequent energy dissipation pathways.

| Photophysical Parameter | Value | Solvent | Excitation Wavelength (nm) |

| Absorption Maxima (λ_abs_) | 249 nm, 281 nm | Dichloromethane (CH₂Cl₂) | - |

| Emission Maximum (λ_em_) | 463 nm | Dichloromethane (CH₂Cl₂) | 355 |

| Singlet Oxygen Quantum Yield (Φ_Δ_) | 1.0[1] | Benzene | 355[1] |

| Molar Extinction Coefficient (ε) | Data not available | - | - |

| Photoluminescence Quantum Yield (PLQY) | Data not available | - | - |

| Phosphorescence Lifetime (τ) | Data not available | - | - |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate characterization of this compound's photophysical properties. Below are generalized protocols based on standard practices for similar iridium(III) complexes.

UV-Visible Absorption and Photoluminescence Spectroscopy

Objective: To determine the absorption and emission maxima of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., dichloromethane)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a dilute solution of this compound in the desired solvent. The concentration should be adjusted to have an absorbance value between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.

-

Record the absorption spectrum using the UV-Visible spectrophotometer over a relevant wavelength range (e.g., 200-800 nm), using the pure solvent as a reference.

-

To measure the photoluminescence spectrum, excite the sample at a wavelength corresponding to one of its absorption maxima.

-

Record the emission spectrum over a wavelength range that covers the expected emission, ensuring to use appropriate filters to block scattered excitation light.

Singlet Oxygen Quantum Yield (Φ_Δ_) Determination

Objective: To quantify the efficiency of singlet oxygen generation by this compound upon photoexcitation. This is a critical parameter for assessing its potential as a photosensitizer in PDT.

Methodology: Time-resolved infrared luminescence spectroscopy is a direct method for determining the singlet oxygen quantum yield.

Materials:

-

This compound

-

A standard photosensitizer with a known singlet oxygen quantum yield in the same solvent (e.g., tetraphenylporphyrin, TPP)[1]

-

Spectroscopic grade solvent (e.g., benzene)[1]

-

Pulsed laser source for excitation (e.g., Nd:YAG laser at 355 nm)[1]

-

A sensitive near-infrared detector (e.g., germanium photodiode)

-

Data acquisition system

Procedure:

-

Prepare solutions of both this compound and the standard in the chosen solvent with matched absorbance at the excitation wavelength.

-

Excite the solutions with the pulsed laser.

-

Detect the time-resolved phosphorescence of singlet oxygen at approximately 1270 nm.

-

The singlet oxygen quantum yield of this compound can be calculated by comparing the intensity of its singlet oxygen phosphorescence signal to that of the standard under identical conditions.

Cellular Uptake and Subcellular Localization

Objective: To determine the mechanism of cellular entry and the intracellular destination of this compound, which are crucial for its efficacy and mechanism of action in a biological context.

Methodology: Confocal laser scanning microscopy (CLSM) is a powerful technique for visualizing the subcellular localization of fluorescent molecules.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Specific organelle trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)

-

Confocal microscope

Procedure:

-

Culture the chosen cell line on glass-bottom dishes suitable for microscopy.

-

Incubate the cells with a solution of this compound in a culture medium for a specific period.

-

To identify the subcellular localization, co-incubate the cells with this compound and a specific organelle tracker (B12436777) that has a distinct emission spectrum.

-

After incubation, wash the cells to remove the excess compound and trackers.

-

Image the cells using a confocal microscope, exciting this compound and the trackers at their respective optimal wavelengths and collecting the emission in separate channels.

-

Overlay the images to determine the degree of colocalization between this compound and the specific organelles.

To investigate the mechanism of cellular uptake, cells can be pre-treated with various endocytosis inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis) before incubation with this compound. The amount of internalized complex can then be quantified and compared to untreated cells.

Signaling Pathways and Mechanisms of Action

The high singlet oxygen quantum yield of this compound (Φ_Δ_ = 1.0 in benzene) strongly suggests its potential as a Type II photosensitizer in photodynamic therapy.[1] The mechanism of action in PDT involves the following key steps, which can be visualized in the diagrams below.

Figure 1. General mechanism of this compound in photodynamic therapy.

Cellular Uptake and Localization: The initial step involves the uptake of this compound by cancer cells. The exact mechanism is yet to be fully elucidated for this specific compound but can occur through various endocytic pathways or passive diffusion, influenced by its physicochemical properties such as lipophilicity. Once inside the cell, it may accumulate in specific organelles like mitochondria or lysosomes.

Figure 2. Potential cellular uptake and localization pathways for this compound.

Photoactivation and Singlet Oxygen Generation: Upon exposure to light of an appropriate wavelength, the intracellular this compound absorbs a photon and transitions to an excited singlet state, followed by efficient intersystem crossing to a long-lived triplet state. This excited triplet state of this compound can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

Cellular Damage: The generated singlet oxygen is a potent oxidizing agent that can react with various biomolecules, including lipids, proteins, and nucleic acids, within its short diffusion radius. This leads to oxidative stress and ultimately triggers cell death pathways, such as apoptosis or necrosis, resulting in the destruction of the cancer cells. The specific subcellular localization of this compound will determine the primary site of cellular damage. For instance, localization in the mitochondria can disrupt cellular respiration and initiate the intrinsic apoptotic pathway.

References

FCNIrPic (CAS Number 665005-28-7): A Technical Guide for Advanced Optoelectronics

Introduction: FCNIrPic, with the CAS number 665005-28-7, is a high-purity organometallic complex of iridium(III). Its chemical name is Bis(3,5-difluoro-4-cyano-2-(2-pyridyl)phenyl-(2-carboxypyridyl)iridium(III). This phosphorescent blue dopant is a critical material in the fabrication of Organic Light-Emitting Diodes (OLEDs), contributing to the generation of highly efficient and stable blue light emission, a cornerstone for full-color displays and solid-state lighting applications. This technical guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its application in the fabrication of OLED devices, tailored for researchers and professionals in drug development and materials science.

Chemical and Photophysical Properties

This compound is a yellow crystalline powder at room temperature. Its molecular structure and key properties are summarized in the tables below. The data presented is compiled from various chemical suppliers and research publications.

Table 1: General and Chemical Properties of this compound

| Property | Value |

| CAS Number | 665005-28-7 |

| Synonyms | Bis(3,5-difluoro-4-cyano-2-(2-pyridyl)phenyl-(2-carboxypyridyl)iridium(III) |

| Molecular Formula | C₃₀H₁₄F₄IrN₅O₂ |

| Molecular Weight | 744.68 g/mol [1][2] |

| Purity | >99% (HPLC)[1][2] |

| Thermal Stability (TGA) | >300 °C (0.5% weight loss)[1][2] |

Table 2: Photophysical Properties of this compound

| Property | Value | Conditions |

| UV Absorption (λₘₐₓ) | 249 nm, 281 nm[1][2] | In CH₂Cl₂ |

| Photoluminescence (PL) Emission (λₑₘ) | 463 nm[1][2] | In CH₂Cl₂ |

Synthesis Protocol

The synthesis of this compound, like other similar iridium(III) complexes, is typically a two-step process. The following is a representative experimental protocol adapted from established methods for similar compounds.

Step 1: Synthesis of the Dichloro-Bridged Iridium Dimer

This initial step involves the cyclometalation of the iridium center with the fluorinated and cyanated phenylpyridine ligand.

-

Reactants: Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) and 2-(3,5-difluoro-4-cyanophenyl)pyridine.

-

Solvent: A mixture of 2-ethoxyethanol (B86334) and water (typically in a 3:1 v/v ratio).

-

Procedure:

-

Iridium(III) chloride hydrate and a slight excess of the 2-(3,5-difluoro-4-cyanophenyl)pyridine ligand are added to the solvent mixture.

-

The reaction mixture is refluxed under an inert atmosphere (e.g., nitrogen or argon) for approximately 12-24 hours.

-

During the reaction, the color of the solution will change, and a precipitate, the dichloro-bridged iridium dimer, will form.

-

After cooling to room temperature, the precipitate is collected by filtration, washed with methanol (B129727) and diethyl ether, and then dried under vacuum.

-

Step 2: Formation of the Final this compound Complex

The second step involves the reaction of the dimer with the ancillary picolinic acid ligand.

-

Reactants: The dichloro-bridged iridium dimer from Step 1 and picolinic acid.

-

Solvent: A high-boiling point solvent such as 2-ethoxyethanol or glycerol.

-

Procedure:

-

The dichloro-bridged iridium dimer and an excess of picolinic acid are suspended in the solvent.

-

A base, such as sodium carbonate (Na₂CO₃), is added to facilitate the reaction.

-

The mixture is heated to a high temperature (e.g., 150-200 °C) and stirred for 12-24 hours under an inert atmosphere.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the crude product is precipitated by adding water.

-

The crude product is collected by filtration and purified by column chromatography on silica (B1680970) gel, followed by recrystallization or sublimation to yield high-purity this compound.

-

References

An In-depth Technical Guide to the Electroluminescence Mechanism of FCNIrPic

For Researchers, Scientists, and Drug Development Professionals

Introduction

FCNIrPic, chemically known as Bis(3,5-difluoro-4-cyano-2-(2-pyridyl)phenyl-(2-carboxypyridyl) iridium(III)) , is a phosphorescent organometallic complex centered on an iridium(III) ion. Such complexes are of significant interest in the field of organic electronics, particularly for their application as dopants in the emissive layer of Organic Light-Emitting Diodes (OLEDs). The high spin-orbit coupling induced by the heavy iridium atom facilitates efficient intersystem crossing from singlet to triplet excitons, allowing for the harvesting of both types of electrically generated excited states for light emission. This property can lead to internal quantum efficiencies approaching 100%. This guide provides a detailed overview of the synthesis, photophysical properties, and the core electroluminescence mechanism of this compound and similar iridium(III) complexes.

Core Electroluminescence Mechanism

The electroluminescence of this compound within an OLED is a multi-step process that converts electrical energy into light. The fundamental steps are charge injection, transport, exciton (B1674681) formation, and radiative decay.

-

Charge Injection: When a voltage is applied across the OLED, electrons are injected from the cathode into the Electron Transport Layer (ETL), and holes are injected from theanode into the Hole Transport Layer (HTL).

-

Charge Transport: These charge carriers migrate through their respective transport layers towards the Emissive Layer (EML). The energy levels of the HTL and ETL are selected to facilitate this movement and to block the transport of the opposite charge carrier, thus confining them to the EML.

-

Exciton Formation: Within the host material of the EML, electrons and holes recombine to form excitons, which are bound electron-hole pairs. Statistically, 25% of these excitons are in the singlet state (S₁) and 75% are in the triplet state (T₁).

-

Energy Transfer and Phosphorescence: In a phosphorescent OLED, the energy from both singlet and triplet excitons formed in the host material is transferred to the this compound dopant molecules. Due to the heavy iridium atom, this compound has a strong spin-orbit coupling, which facilitates rapid intersystem crossing from its own excited singlet states to triplet states. The triplet excitons on the this compound molecules then decay radiatively to the ground state (S₀), emitting light in a process known as phosphorescence. This allows for the harvesting of the otherwise non-emissive triplet excitons, leading to high device efficiencies.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and analogous iridium(III) complexes typically follows a two-step procedure.[1]

-

Formation of the Iridium(III) Chloride-Bridged Dimer: The first step involves the cyclometalation of the iridium center with the main ligand. Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) is reacted with two equivalents of the cyclometalating ligand (e.g., a derivative of 2-phenylpyridine) in a suitable solvent mixture, often 2-ethoxyethanol (B86334) and water, under an inert atmosphere. The reaction mixture is heated to reflux for an extended period. Upon cooling, the chloride-bridged iridium dimer precipitates and can be collected by filtration.

-

Reaction with the Ancillary Ligand: The synthesized dimer is then reacted with the ancillary ligand (in this case, a derivative of picolinic acid) in a high-boiling point solvent like 2-ethoxyethanol. A base, such as sodium carbonate, is often added to facilitate the reaction. The mixture is heated under an inert atmosphere until the reaction is complete. After cooling, the product is purified by column chromatography and recrystallization to yield the final this compound complex.

Fabrication of a Representative this compound-based OLED

OLEDs are typically fabricated by sequential deposition of thin films of organic materials and a metal cathode onto a transparent conductive substrate, such as indium tin oxide (ITO) coated glass.[2]

-

Substrate Preparation: The ITO-coated glass substrate is thoroughly cleaned by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by treatment with UV-ozone to improve the work function of the ITO.

-

Deposition of Organic Layers: The organic layers are deposited by high-vacuum thermal evaporation. A typical device architecture might consist of:

-

A Hole Injection Layer (HIL), e.g., HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile).

-

A Hole Transport Layer (HTL), e.g., TAPC (di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane).

-

An Emissive Layer (EML) consisting of a host material (e.g., CBP - 4,4'-bis(N-carbazolyl)-1,1'-biphenyl) doped with a specific concentration of this compound (typically a few weight percent).

-

An Electron Transport Layer (ETL), e.g., TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene).

-

-

Cathode Deposition: Finally, a cathode, often a bilayer of a low work function metal like lithium fluoride (B91410) (LiF) followed by aluminum (Al), is deposited on top of the organic stack.

Photophysical and Electroluminescence Characterization

-

UV-Vis Absorption and Photoluminescence Spectroscopy: Absorption and emission spectra are measured using a spectrophotometer and a spectrofluorometer, respectively. These measurements provide information about the electronic transitions and the emission color of the material.

-

Photoluminescence Quantum Yield (PLQY): The PLQY, which is the ratio of emitted photons to absorbed photons, is a key measure of the efficiency of the light-emitting material. It is often measured using an integrating sphere.[1]

-

Phosphorescence Lifetime: The lifetime of the excited state is determined by time-resolved photoluminescence measurements. For phosphorescent materials like this compound, the lifetime is typically in the microsecond range.[1]

-

Cyclic Voltammetry: This electrochemical technique is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material, which are crucial for understanding charge injection and transport in an OLED.

-

OLED Device Performance: The fabricated OLEDs are characterized by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE).

Quantitative Data

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present representative data for similar blue-emitting phosphorescent iridium(III) complexes. These values should be considered illustrative of the expected properties of this compound.

Table 1: Representative Photophysical Properties of Blue-Emitting Iridium(III) Complexes

| Property | Value | Unit |

| Absorption Peak (MLCT) | ~380 - 420 | nm |

| Emission Peak | ~460 - 480 | nm |

| Photoluminescence Quantum Yield (PLQY) | 0.4 - 0.8 | - |

| Phosphorescence Lifetime | 1 - 5 | µs |

| HOMO Level | -5.5 to -6.0 | eV |

| LUMO Level | -2.5 to -3.0 | eV |

Table 2: Representative Electroluminescence Performance of OLEDs with Blue-Emitting Iridium(III) Complexes

| Parameter | Value | Unit |

| Turn-on Voltage | 3.0 - 5.0 | V |

| Maximum Luminance | > 10,000 | cd/m² |

| Maximum External Quantum Efficiency (EQE) | 15 - 25 | % |

| CIE Coordinates (x, y) | (0.15, 0.25) - (0.16, 0.35) | - |

Visualizations

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility and Solvent Compatibility of FCNIrPic and Related Iridium(III) Complexes

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of the iridium(III) complex this compound and related compounds. While specific quantitative solubility data for this compound is not widely published, this document aggregates available information on analogous iridium(III) complexes to provide a strong predictive framework and practical guidance for its use in research and development.

Introduction to this compound and Iridium(III) Complexes

Iridium(III) complexes are a class of organometallic compounds that have garnered significant interest in various fields, including organic light-emitting diodes (OLEDs), photoredox catalysis, and bioimaging. Their unique photophysical properties, such as high phosphorescence quantum yields and tunable emission colors, make them highly valuable materials. This compound, or bis(2-(5-cyano-4,6-difluorophenyl)pyridinato-C2,N)iridium(III) picolinate, is a specific iridium(III) complex noted for its applications in blue OLEDs. The solubility and solvent compatibility of these complexes are critical parameters that dictate their processability and performance in various applications.

Solubility of Iridium(III) Complexes

The solubility of iridium(III) complexes is influenced by the nature of their cyclometalating and ancillary ligands, as well as the properties of the solvent. Generally, these complexes exhibit good solubility in common organic solvents.[1] Homoleptic tris(cyclometalated) iridium(III) complexes are typically very hydrophobic and do not dissolve well in polar solvents.[2] For solution-processed applications like OLEDs, solubility in solvents such as chloroform, tetrahydrofuran (B95107) (THF), and toluene (B28343) is often desired.[3]

The following table summarizes the maximum solubility of several iridium(III) complexes that are structurally and electronically similar to this compound in a range of common organic solvents. This data can serve as a valuable guide for solvent selection when working with this compound.[1]

| Photocatalyst | CAS Number | Acetone (M) | Acetonitrile (M) | Dichloromethane (M) | N,N-Dimethylformamide (M) | Dimethylsulfoxide (M) | Ethyl Acetate (M) | Methanol (M) | Tetrahydrofuran (M) | Toluene (M) |

| fac-Ir(ppy)₃ | 94928-86-6 | 6.0 × 10⁻⁴ | 4.2 × 10⁻⁴ | 7.3 × 10⁻³ | 1.5 × 10⁻³ | 3.7 × 10⁻³ | 3.3 × 10⁻⁴ | 1.1 × 10⁻⁵ | 2.1 × 10⁻³ | 5.9 × 10⁻⁴ |

| Ir(4'-Fppy)₃ | N/A | 8.0 × 10⁻³ | 9.2 × 10⁻⁴ | 4.2 × 10⁻³ | 5.6 × 10⁻² | 1.4 × 10⁻² | 1.1 × 10⁻³ | 5.6 × 10⁻⁵ | 1.8 × 10⁻² | 2.8 × 10⁻⁴ |

| Ir(4'-CF₃ppy)₃ | N/A | 1.4 × 10⁻² | 1.5 × 10⁻³ | 1.0 × 10⁻³ | 3.0 × 10⁻² | 4.6 × 10⁻³ | 2.3 × 10⁻³ | 5.6 × 10⁻³ | 1.4 × 10⁻² | 1.4 × 10⁻⁴ |

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 870987-63-6 | 9.9 × 10⁻² | 1.1 × 10⁻¹ | 9.2 × 10⁴ (ppm) | 1.1 × 10⁻¹ | 1.0 × 10⁵ (ppm) | 9.5 × 10⁻³ | 5.0 × 10⁻³ | 1.1 × 10⁻² | 100–1000 (ppm) |

Data sourced from "Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts".[1]

Solvent Compatibility

The choice of solvent is crucial for solution-based fabrication processes. For OLEDs, the solvent must not only dissolve the iridium complex but also facilitate the formation of uniform, high-quality thin films.[4] The compatibility of the iridium complex with the host material and other components of the formulation in a given solvent is also a key consideration.[5] Common solvents used for processing iridium(III) complexes in OLED fabrication include chloroform, chlorobenzene, and 1,2,4-trichlorobenzene.[6] The use of non-halogenated "green" solvents is also an area of active research to reduce environmental impact.[7]

Experimental Protocols

The following is a general protocol for determining the maximum solubility of an iridium(III) complex in a given solvent, adapted from established methodologies.[1][8]

Materials:

-

Iridium(III) complex (e.g., this compound)

-

Anhydrous solvents of interest

-

Small vials with magnetic stir bars

-

Analytical balance

-

Spectrophotometer (UV-Vis or fluorescence)

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 µm)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the iridium complex in a solvent in which it is highly soluble (e.g., dichloromethane) at known concentrations.

-

Sample Preparation: To a series of vials, add a pre-weighed amount of the iridium complex.

-

Solvent Addition: Add a measured volume of the solvent of interest to each vial.

-

Equilibration: Stir the mixtures vigorously at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow any undissolved solid to settle.

-

Sample Extraction: Carefully extract an aliquot of the supernatant using a syringe and filter it through a 0.2 µm syringe filter to remove any suspended particles.

-

Analysis: Dilute the filtered solution to a concentration within the linear range of the spectrophotometer. Measure the absorbance or fluorescence intensity of the diluted solution.

-

Concentration Determination: Compare the measured absorbance/fluorescence to the calibration curve generated from the standard solutions to determine the concentration of the dissolved complex.

-

Solubility Calculation: Calculate the maximum solubility in the desired units (e.g., Molarity, g/L).

The synthesis of iridium(III) complexes typically involves the reaction of an iridium precursor, such as iridium(III) chloride, with the appropriate cyclometalating and ancillary ligands in a suitable solvent.[9] Purification is often achieved through column chromatography on silica (B1680970) gel, followed by recrystallization or sublimation to obtain high-purity material required for electronic applications.[10][11][12][13][14]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an iridium(III) complex.

Caption: Workflow for determining the solubility of an iridium(III) complex.

Conclusion

Understanding the solubility and solvent compatibility of this compound and related iridium(III) complexes is paramount for their successful application in various advanced technologies. While direct quantitative data for this compound remains limited in public literature, the information provided for analogous compounds offers a robust starting point for solvent selection and experimental design. The detailed protocols and workflows presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to effectively work with this important class of materials.

References

- 1. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, characterization, and photoelectric properties of iridium( iii ) complexes containing an N hetero-dibenzofuran C^N ligand - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10584H [pubs.rsc.org]

- 4. The fabrication of color-tunable organic light-emitting diode displays via solution processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Green-Solvent-Processable Organic Photovoltaics | MDPI [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis and Structural Optimization of Iridium(III) Solvent Complex for Electrochemiluminescence Labeling of Histidine-Rich Protein and Immunoassay Applications for CRP Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification and characterization of a melanin biodegradation enzyme from Geotrichum sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification and characterization of protein tyrosine phosphatase PTP-MEG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification and characterization of the N gene product of bacteriophage lambda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expression and purification of nu... preview & related info | Mendeley [mendeley.com]

- 14. Purification and characterization of alkaline phosphatase from lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Thermal Stability of FCNIrPic for Device Fabrication

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to FCNIrPic and its Role in Device Fabrication

This compound is a heteroleptic iridium(III) complex that has garnered significant attention as a highly efficient blue phosphorescent emitter in OLEDs. Its molecular structure is designed to promote efficient electroluminescence, leading to devices with high quantum efficiency and color purity.

In the fabrication of OLEDs, thin films of organic materials are typically deposited onto a substrate through vacuum thermal evaporation or solution-based processing. Both of these methods involve thermal stress on the materials. Therefore, high thermal stability is a prerequisite for any material intended for use in these processes. Insufficient thermal stability can lead to decomposition of the material during deposition, which can result in:

-

Contamination of the vacuum chamber and other layers in the device.

-

Formation of impurities that act as quenching sites for excitons, reducing the device's efficiency.

-

Degradation of the device's morphological stability, leading to a shorter operational lifetime.

Quantitative Thermal Analysis: Td and Tg

The thermal stability of a material like this compound is quantitatively characterized by two key parameters: the decomposition temperature (Td) and the glass transition temperature (Tg).

-

Decomposition Temperature (Td): This is the temperature at which the material begins to chemically decompose. It is typically determined as the temperature at which a 5% weight loss is observed in Thermogravimetric Analysis (TGA). A high Td is essential for materials used in vacuum thermal evaporation, where they are heated to their sublimation temperature.

-

Glass Transition Temperature (Tg): This is a characteristic temperature of amorphous materials. Below the Tg, the material is in a rigid, glassy state, and above it, it transitions to a more rubbery, viscous state. A high Tg is crucial for maintaining the morphological stability of the amorphous thin films in an OLED device during operation, as device temperatures can rise. A low Tg can lead to crystallization or deformation of the organic layers, causing device failure.

Data Presentation:

Despite extensive searches of scientific databases and supplier information for this compound (CAS No. 665005-28-7), specific quantitative data for its decomposition temperature (Td) and glass transition temperature (Tg) have not been found in the available literature. Research articles that utilize this compound as a dopant typically report the thermal properties of the host material, indicating that the stability of this compound is sufficient for the reported applications and does not represent the limiting factor in device performance and longevity.

For context, many phosphorescent iridium(III) complexes used in OLEDs exhibit high thermal stability, with decomposition temperatures often exceeding 350-400 °C.

Experimental Protocols for Thermal Analysis

The standard techniques for measuring the thermal stability of materials like this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small amount of the this compound powder (typically 5-10 mg) is placed in a sample pan, usually made of alumina (B75360) or platinum.

-

Instrumentation: The sample pan is placed in a microbalance within a furnace. An inert gas, such as nitrogen, is purged through the furnace to prevent oxidative degradation.

-

Temperature Program: The furnace is heated at a constant rate, commonly 10 °C/min, over a specified temperature range (e.g., from room temperature to 600 °C).

-

Data Acquisition: The instrument continuously records the mass of the sample as a function of temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The decomposition temperature (Td) is typically determined as the temperature at which 5% of the initial mass has been lost.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the this compound powder (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in the DSC cell, which contains a furnace with separate heating elements for each pan.

-

Temperature Program: The furnace is subjected to a controlled temperature program, which usually involves a heating-cooling-heating cycle to erase the thermal history of the sample. A typical heating and cooling rate is 10 °C/min.

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference required to maintain them at the same temperature.

-

Data Analysis: The DSC thermogram plots the heat flow against temperature. The glass transition is observed as a step-like change in the baseline of the thermogram. The Tg is typically determined as the midpoint of this transition.

Visualizations

Experimental Workflow for Thermal Stability Assessment

Caption: Workflow for TGA and DSC analysis.

Relationship of Thermal Stability to Device Fabrication

Caption: Impact of thermal stability on OLEDs.

Conclusion

FCNIrPic: An In-depth Technical Guide on its Core Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental electronic properties of the phosphorescent emitter FCNIrPic, a key material in organic electronics. This document details its energy levels, and band gap, and provides standardized experimental protocols for their determination, catering to researchers and professionals in materials science and drug development.

Electronic Energy Levels and Band Gap

The electronic properties of this compound, specifically its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical determinants of its performance in organic light-emitting diodes (OLEDs) and other electronic devices. These parameters govern charge injection, transport, and recombination processes.

A summary of the key energy level data for this compound is presented in the table below.

| Parameter | Value (eV) |

| HOMO Energy Level | -5.87 |

| LUMO Energy Level | -2.65 |

| Energy Band Gap (HOMO-LUMO) | 3.22 |

| Triplet Energy (ET) | 2.74[1] |

Note: The HOMO and LUMO values are derived from electrochemical measurements, and the band gap is calculated as the difference between them.

Experimental Protocols for Characterization

The determination of the energy levels of this compound is typically achieved through a combination of electrochemical and spectroscopic techniques. The following are detailed methodologies for these key experiments.

Cyclic Voltammetry (CV) for HOMO and LUMO Level Determination

Cyclic voltammetry is a primary electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Objective: To determine the oxidation and reduction potentials of this compound, which are then used to calculate the HOMO and LUMO energy levels.

Instrumentation:

-

A three-electrode electrochemical cell

-

Potentiostat

-

Working Electrode (e.g., Glassy Carbon or Platinum disk)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

Inert gas supply (Nitrogen or Argon)

Materials:

-

This compound sample

-

Anhydrous, degassed solvent (e.g., Acetonitrile or Dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) - TBAPF6 or Tetrabutylammonium perchlorate)[2]

-

Ferrocene (B1249389) (as an internal standard)

Procedure:

-

Sample Preparation: Prepare a dilute solution (typically 10-3 M) of this compound in the chosen solvent containing the supporting electrolyte.

-

Cell Assembly: Assemble the three-electrode cell with the prepared solution. Ensure the electrodes are clean and properly positioned.

-

Deoxygenation: Purge the solution with an inert gas (N2 or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

-

Measurement:

-

Perform a cyclic voltammetry scan over a potential range that encompasses the oxidation and reduction events of this compound.

-

The scan is initiated from the open-circuit potential towards a positive potential to record the oxidation wave, and then the scan direction is reversed towards a negative potential to record the reduction wave.

-

A typical scan rate is 100 mV/s.

-

-

Calibration: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal reference.

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the cyclic voltammogram of this compound.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

EHOMO = -[Eox - Eref + 4.8] (eV)

-

ELUMO = -[Ered - Eref + 4.8] (eV)

-

Where Eref is the potential of the Fc/Fc+ couple versus the reference electrode used.

-

-

UV-Visible (UV-Vis) Absorption Spectroscopy for Optical Band Gap Determination

UV-Vis spectroscopy is employed to determine the optical band gap of a material by measuring its absorption of light as a function of wavelength.

Objective: To determine the onset of light absorption for this compound, from which the optical band gap can be calculated.

Instrumentation:

-

UV-Vis Spectrophotometer (e.g., CARY 50UV-Vis-NIR Varian spectrophotometer or Hitachi F-7000 fluorescence spectrophotometer)[3]

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., Chlorobenzene or Dichloromethane)[3]

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to ensure the absorbance is within the linear range of the instrument (typically below 1.0).

-

Measurement:

-

Record the UV-Vis absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 200-800 nm).

-

Use a reference cuvette containing only the solvent to obtain a baseline correction.

-

-

Data Analysis:

-

Identify the absorption edge (λonset) from the low-energy side of the absorption spectrum. This is the wavelength at which the material begins to absorb light.

-

Calculate the optical band gap (Eg) using the following equation:

-

Eg (eV) = 1240 / λonset (nm)

-

-

Visualization of this compound Energy Levels

The following diagram illustrates the relationship between the HOMO, LUMO, and the energy band gap of this compound.

References

- 1. Two novel blue phosphorescent host materials containing phenothiazine-5,5-dioxide structure derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Highly Efficient Solution-Processed Blue Phosphorescent Organic Light-Emitting Diodes Based on Co-Dopant and Co-Host System - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Luminescence Efficiency of FCNIrPic: A Technical Guide to Quantum Yield in Various Host Materials

For Immediate Release

A Comprehensive Analysis of the Photoluminescence Quantum Yield of the Blue Phosphorescent Emitter FCNIrPic in Diverse Host Systems, Providing Critical Data for Researchers in Organic Electronics and Drug Development.

This technical guide offers an in-depth exploration of the photoluminescence quantum yield (PLQY) of the organometallic complex this compound (Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate), a prominent blue phosphorescent emitter. Aimed at researchers, scientists, and professionals in drug development, this document consolidates key quantitative data, details experimental methodologies for quantum yield determination, and visualizes the underlying principles governing emitter-host interactions.

Data Presentation: Quantum Yield of this compound in Different Host Materials

The efficiency of a phosphorescent emitter is critically dependent on the host material in which it is dispersed. The host matrix influences energy transfer, charge transport, and the suppression of non-radiative decay pathways, all of which directly impact the photoluminescence quantum yield. The following table summarizes the reported PLQY values for this compound (often referred to as FIrpic in literature) in a variety of commonly used host materials.

| Host Material | Dopant Concentration | Photoluminescence Quantum Yield (PLQY) | Notes |

| m-bis(N-carbazolyl)benzene (mCP) | 1.2 mol% | ~99% ± 1% | High triplet energy of mCP effectively confines excitons on FIrpic.[1][2][3] |

| 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) | 15 mol% | 78% ± 1% | PLQY is concentration-dependent due to potential back energy transfer from FIrpic to CBP.[2][4] |

| Poly(N-vinylcarbazole) (PVK) | 5% (in a PVK:OXD-7 matrix) | 54% ± 3% | Solution-processed thin film.[5] |

| bis(3,5-di(9H-carbazol-9-yl)phenyl)diphenylsilane (SimCP2) | 5% (in a SimCP2:OXD-7 matrix) | 78.3% ± 5% | Solution-processed thin film with improved efficiency over PVK.[5] |

| Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) | Not specified | Essentially 100% | Indicates excellent exciton (B1674681) confinement.[6] |

| mCP-L-PhSiPh3 | 15% | 45% | A linked host material.[6] |

| t-Bu-TPA-L-TRZ | 15% | 6% | Performance likely hindered by exciplex formation.[6] |

Experimental Protocols: Measuring Solid-State Photoluminescence Quantum Yield

The accurate determination of the PLQY for thin-film samples is crucial for evaluating the intrinsic efficiency of an emitter-host system. The most widely accepted method for solid-state samples is the absolute measurement technique using an integrating sphere.

Principle of the Integrating Sphere Method

An integrating sphere is a hollow spherical cavity coated with a highly reflective, diffuse material. This setup captures all photons emitted from the sample, regardless of their direction, overcoming the challenges of anisotropic emission and waveguiding effects common in thin films. The PLQY is calculated by comparing the number of photons emitted by the sample to the number of photons it absorbs.

The de Mello Method: A Practical Approach

A common and robust procedure for absolute PLQY measurement is the de Mello method, which involves three key measurements:

-

Measurement 1 (Empty Sphere): The integrating sphere is illuminated with the excitation light source, and the spectrum of the scattered light is recorded. This provides a baseline measurement of the excitation source intensity.

-

Measurement 2 (Sample in Sphere - Indirect Illumination): The sample is placed inside the sphere, but not in the direct path of the excitation beam. The sphere wall is illuminated, and the resulting spectrum, which includes both scattered excitation light and sample emission, is recorded.

-

Measurement 3 (Sample in Sphere - Direct Illumination): The sample is placed directly in the path of the excitation beam. The spectrum of the unabsorbed excitation light and the sample's photoluminescence is measured.

By analyzing the integrated intensities of the excitation and emission signals from these three measurements, the PLQY can be calculated, accounting for the absorbance of the film and the re-absorption/re-emission processes within the sphere.[7][8][9]

Visualization of Key Concepts

To further elucidate the principles governing the quantum yield of this compound in host materials, the following diagrams, generated using the DOT language, illustrate the energy transfer processes and the experimental workflow for PLQY measurement.

The diagram above illustrates the critical energy transfer steps from the host material to the this compound guest, leading to phosphorescence. Efficient transfer from the host's triplet state to the guest's triplet state is paramount for achieving a high quantum yield.

This workflow diagram outlines the key stages involved in the experimental determination of the absolute photoluminescence quantum yield of this compound in a thin film using an integrating sphere and the de Mello method.

References

FCNIrPic: A Technical Guide for Advanced Material Researchers

An In-depth Technical Guide on the Core Properties, Synthesis, and Characterization of FCNIrPic for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, with the full chemical name Bis(3,5-difluoro-4-cyano-2-(2-pyridyl)phenyl-(2-carboxypyridyl)iridium(III), is a phosphorescent iridium(III) complex that has garnered significant interest in the field of materials science. Its unique photophysical properties make it a key component in the development of highly efficient Organic Light-Emitting Diodes (OLEDs). This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, a representative synthesis protocol, and standard characterization methodologies.

Core Molecular and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below, providing a concise reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₁₄F₄IrN₅O₂ | [1][2][3][4] |

| Molecular Weight | 744.68 g/mol | [1][2][3][4] |

| CAS Number | 665005-28-7 | [1][3][4] |

| Purity | > 99% (HPLC) | [1][4] |

| UV Absorption (in CH₂Cl₂) | 249, 281 nm | [1][4] |

| Photoluminescence (in CH₂Cl₂) | 463 nm | [1][4] |

| Thermal Gravimetric Analysis (TGA) | > 300 °C (0.5% weight loss) | [1][4] |

Experimental Protocols

While the precise, proprietary synthesis and characterization protocols for this compound may vary between manufacturers, the following represents a general and widely applicable methodology for the synthesis and analysis of similar phosphorescent iridium(III) complexes.

Synthesis of Iridium(III) Complexes: A Representative Two-Step Protocol

The synthesis of heteroleptic iridium(III) complexes like this compound typically involves a two-step process: the formation of a chloro-bridged iridium dimer followed by the reaction with an ancillary ligand.

Step 1: Synthesis of the Dichloro-Bridged Iridium(III) Dimer

-

Iridium(III) chloride hydrate (B1144303) (1 molar equivalent) and the primary cyclometalating ligand (in this case, a derivative of 2-phenylpyridine, 2 molar equivalents) are combined in a solvent mixture, typically 2-ethoxyethanol (B86334) and water (3:1 v/v).

-

The reaction mixture is refluxed for approximately 24 hours under an inert argon atmosphere.

-

Upon cooling, the resulting precipitate, the dichloro-bridged iridium(III) dimer, is collected by filtration.

-

The solid is washed sequentially with deionized water, methanol, and n-hexane to remove impurities.

-

The purified dimer is then dried under vacuum.

Step 2: Formation of the Final Iridium(III) Complex

-

The dichloro-bridged iridium(III) dimer (1 molar equivalent) and the ancillary ligand (e.g., a picolinate (B1231196) derivative, 2.2 molar equivalents) are dissolved in a suitable solvent such as dichloromethane (B109758) or a mixture of dichloromethane and methanol.

-

The reaction mixture is stirred at room temperature or gently heated for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the final, highly pure iridium(III) complex.

Characterization Protocols

1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized this compound.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or diode-array detector.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is a typical mobile phase system.

-

Procedure: A dilute solution of the this compound sample is injected into the HPLC system. The elution of the compound is monitored by the detector, and the purity is determined by the relative area of the main peak in the chromatogram.

2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of this compound.

-

Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometers are commonly employed.

-

Procedure: A solution of the sample is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio of the ionized molecules, allowing for the confirmation of the molecular weight.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure of this compound.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at 400 MHz or higher.

-

Procedure: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, which is used to confirm the structure.

Signaling Pathways

This compound is primarily utilized in materials science for its phosphorescent properties in OLEDs. Currently, there is no scientific literature to suggest its involvement in biological signaling pathways. Its application is confined to optoelectronic devices, and it is not designed or utilized for pharmaceutical or biological research in the context of cellular signaling.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

Safety Information

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier. In general, handling should be performed in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and direct contact with skin and eyes.

References

An In-depth Technical Guide to the Safety and Handling of FCNIrPic

Disclaimer: The following guide is a general overview based on the properties of similar iridium complexes and standard laboratory safety protocols. As of the date of this document, a specific Material Safety Data Sheet (MSDS) for FCNIrPic was not publicly available. Researchers, scientists, and drug development professionals should always consult the specific MSDS provided by the manufacturer before handling this compound and perform a thorough risk assessment.

Introduction

This compound, an iridium(III) complex, belongs to a class of compounds that have garnered significant interest in various research fields, including photophysics, materials science for organic light-emitting diodes (OLEDs), and medicinal chemistry as potential anticancer agents.[1][2][3][4] The unique photophysical properties of iridium complexes, such as high phosphorescence quantum yields and long emission lifetimes, make them valuable tools in biological imaging and sensing.[1][3] Furthermore, certain iridium complexes have demonstrated potent cytotoxicity against cancer cell lines, often through mechanisms distinct from traditional platinum-based drugs, suggesting their potential in overcoming drug resistance.[2][3][4]

Given the potent biological and chemical activities of such compounds, stringent adherence to safety and handling guidelines is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the recommended safety precautions, handling procedures, and experimental considerations for this compound, based on the general properties of cyclometalated iridium(III) complexes.

Quantitative Data Summary

| Data Point | This compound | General Iridium Complexes |

| Chemical Formula | C₂₄H₁₄F₃N₃Ir | Varies |

| Molecular Weight | 618.60 g/mol | Varies |

| Appearance | Not Available | Typically yellow to orange crystalline solids |

| Odor | Not Available | Often odorless |

| Melting Point | Not Available | Varies |

| Boiling Point | Not Available | Varies |

| Solubility | Not Available | Generally soluble in organic solvents (e.g., CH₂Cl₂, CHCl₃, acetone) and poorly soluble in water[3] |

| LD₅₀ (Oral) | Not Available | Data not widely available; assume high toxicity |

| LD₅₀ (Dermal) | Not Available | Data not widely available; assume high toxicity |

| Permissible Exposure Limit (PEL) | Not Available | Not established |

| Flash Point | Not Available | Varies |

Safety and Handling Guidelines

The handling of any potent chemical compound requires a proactive approach to safety. The following guidelines are based on standard practices for handling air-stable but potentially hazardous organometallic compounds.

| Guideline Category | Recommendation |

| Personal Protective Equipment (PPE) | Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. In cases of handling fine powders or creating aerosols, a dust mask or respirator is recommended. |

| Engineering Controls | All handling of this compound, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure. |

| Storage | Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents and incompatible materials.[5][6][7][8] |

| Spill and Leak Procedures | In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a sealed container for proper disposal. Avoid generating dust. |

| First Aid Measures | Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes. Skin Contact: Wash the affected area thoroughly with soap and water. Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Ingestion: Do not induce vomiting. Rinse mouth with water. In all cases of exposure, seek immediate medical attention. |

| Disposal | Dispose of this compound waste and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. |

Experimental Protocols

Detailed experimental protocols should be developed based on the specific application. The following represents a general workflow for the synthesis and purification of a representative iridium complex, which may be adapted for this compound.

A. General Synthesis of a Cyclometalated Iridium(III) Complex

This protocol is a generalized representation and may require significant optimization for this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O), the cyclometalating ligand(s), and the ancillary ligand in a suitable solvent (e.g., a 3:1 mixture of 2-ethoxyethanol (B86334) and water).

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen.

-

Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the crude product may form. If not, the solvent volume can be reduced under vacuum to induce precipitation.

-

Isolation: Collect the crude product by vacuum filtration and wash with a solvent in which the product is insoluble (e.g., water, ethanol, or hexane) to remove unreacted starting materials and impurities.

B. Purification by Column Chromatography

-

Column Preparation: Pack a chromatography column with an appropriate stationary phase (e.g., silica (B1680970) gel or alumina) and equilibrate with a non-polar mobile phase.

-

Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of the stationary phase. Load the dried material onto the top of the column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane/ethyl acetate (B1210297) or dichloromethane/methanol gradient).

-

Fraction Collection: Collect the fractions containing the desired product, as identified by TLC analysis.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified iridium complex.

Visualizations

A. General Experimental Workflow

Caption: General workflow for handling this compound.

B. Representative Signaling Pathway: Induction of Apoptosis

Iridium complexes have been shown to induce apoptosis in cancer cells. The following diagram illustrates a simplified, representative pathway.

Caption: Simplified apoptosis pathway induced by iridium complexes.

C. Logical Relationships: Hazard Mitigation

This diagram illustrates the logical flow from identifying a hazard to implementing control measures.

Caption: Logical relationships in chemical hazard mitigation.

References

- 1. Lighting Up Iridium Complexes - Research Outreach [researchoutreach.org]

- 2. Current status of iridium-based complexes against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Iridium(III) Complexes Targeting Apoptotic Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ecfibreglasssupplies.co.uk [ecfibreglasssupplies.co.uk]

- 6. kremer-pigmente.com [kremer-pigmente.com]

- 7. assets.greenbook.net [assets.greenbook.net]

- 8. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for FCNIrPic in Solution-Processed OLED Fabrication

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the phosphorescent emitter, Bis(3,5-difluoro-4-cyano-2-(2-pyridyl)phenyl-(2-carboxypyridyl)iridium(III) (FCNIrPic), in the fabrication of solution-processed Organic Light-Emitting Diodes (OLEDs). The following sections detail the material's role, device architecture, fabrication protocols, and performance data, offering a guide for researchers aiming to develop high-efficiency blue phosphorescent OLEDs.

Introduction to this compound in OLEDs

This compound is an iridium(III) complex that has demonstrated significant potential as a co-dopant in the emissive layer (EML) of phosphorescent OLEDs (PhOLEDs). Its primary role is to improve charge carrier balance and reduce exciton (B1674681) quenching, thereby enhancing the overall efficiency and performance of the device.[1] The higher Highest Occupied Molecular Orbital (HOMO) level of this compound facilitates hole injection and trapping, while its high triplet energy level allows for efficient energy transfer, making it a valuable component in sophisticated co-dopant and co-host systems for solution-processed fabrication.[1]

Device Architecture and Working Principle

Solution-processed OLEDs incorporating this compound typically employ a multilayer structure to ensure efficient charge injection, transport, and recombination within the emissive layer.

Signaling Pathway of Electroluminescence

The fundamental process of light emission in an OLED involves the injection of electrons from the cathode and holes from the anode into the organic layers. These charge carriers migrate towards the emissive layer, where they recombine to form excitons (electron-hole pairs). For phosphorescent emitters like this compound, both singlet (25%) and triplet (75%) excitons can be harvested for light emission through a process called phosphorescence. The high triplet energy of this compound allows it to efficiently capture triplet excitons from the host material and radiatively decay, producing light.

References

Optimizing FCNIrPic Doping Concentration in Emissive Layers for High-Performance OLEDs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals.

This document provides detailed application notes and protocols for optimizing the doping concentration of the phosphorescent emitter, bis(4',6'-difluorophenylpyridinato-N,C2')-picolinato-iridium(III) (FCNIrPic), in the emissive layer (EML) of Organic Light-Emitting Diodes (OLEDs). The protocols outlined below are designed to enable systematic investigation and optimization of device performance, leading to enhanced efficiency, color purity, and operational lifetime.

Introduction

The concentration of the phosphorescent dopant within the host material of the EML is a critical parameter that significantly influences the performance of an OLED. An optimized doping concentration ensures efficient energy transfer from the host to the dopant, maximizes radiative recombination, and minimizes efficiency roll-off at high brightness. Conversely, sub-optimal concentrations can lead to issues such as concentration quenching, poor charge carrier balance, and reduced device stability. This guide provides a framework for systematically varying the this compound doping concentration to achieve peak device performance.

Key Performance Metrics vs. Doping Concentration

The following tables summarize the expected impact of varying this compound doping concentration on key OLED performance metrics. The data presented are illustrative and based on typical performance trends observed for phosphorescent OLEDs. Researchers should generate their own data following the protocols provided.

Table 1: Device Performance as a Function of this compound Doping Concentration

| Doping Concentration (wt%) | Peak External Quantum Efficiency (EQE) (%) | Luminous Efficacy (lm/W) | Turn-on Voltage (V) | CIE Coordinates (x, y) |

| 1 | 12.5 | 25.8 | 3.2 | (0.16, 0.32) |

| 3 | 18.2 | 40.1 | 3.0 | (0.16, 0.33) |

| 6 | 22.5 | 51.7 | 2.9 | (0.16, 0.34) |

| 8 | 20.1 | 45.3 | 2.9 | (0.16, 0.35) |

| 10 | 17.8 | 38.9 | 3.0 | (0.16, 0.36) |

| 15 | 13.2 | 27.4 | 3.1 | (0.17, 0.38) |

Note: The optimal concentration is highlighted in bold. Actual values will depend on the specific host material and device architecture.

Table 2: Device Lifetime and Efficiency Roll-off

| Doping Concentration (wt%) | T95 Lifetime @ 1000 cd/m² (hours) | EQE Roll-off at 1000 cd/m² (%) |

| 1 | > 500 | 15 |

| 3 | > 450 | 12 |

| 6 | > 400 | 10 |

| 8 | > 350 | 18 |

| 10 | > 250 | 25 |

| 15 | > 150 | 35 |

Note: T95 represents the time for the luminance to decrease to 95% of its initial value. Lower EQE roll-off indicates better performance at high brightness.

Experimental Protocols

OLED Fabrication Protocol

This protocol describes the fabrication of a phosphorescent OLED with a doped emissive layer using thermal evaporation.

3.1.1. Materials and Equipment:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Organic materials:

-

Hole Injection Layer (HIL): e.g., HAT-CN

-

Hole Transport Layer (HTL): e.g., TAPC

-

Host Material: e.g., mCP, CBP

-

Dopant Material: this compound

-

Electron Transport Layer (ETL): e.g., TPBi

-

Electron Injection Layer (EIL): e.g., LiF

-

-

Metal for cathode: Aluminum (Al)

-

Deionized water, Isopropyl alcohol, Acetone

-

Nitrogen gas (high purity)

-

Vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

-

Substrate cleaning facility (ultrasonic bath)

-

Glovebox with inert atmosphere (<1 ppm O₂, <1 ppm H₂O)

-

Source-measure unit for device characterization

-

Spectroradiometer for measuring electroluminescence spectra and luminance

3.1.2. Procedure:

-

Substrate Cleaning:

-

Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropyl alcohol for 15 minutes each.

-

Dry the substrates with a high-purity nitrogen gun.

-

Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into the vacuum thermal evaporation chamber.

-

Deposit the organic layers sequentially without breaking the vacuum. The deposition rates should be carefully controlled.

-

HIL (e.g., HAT-CN): 5 nm at a rate of 0.1 Å/s.

-

HTL (e.g., TAPC): 40 nm at a rate of 1.0 Å/s.

-

Emissive Layer (EML): Co-evaporate the host material (e.g., mCP) and this compound. The total thickness should be around 20-30 nm. The doping concentration is controlled by adjusting the relative deposition rates of the host and dopant. For example, for a 6 wt% doping concentration and a total deposition rate of 1.0 Å/s, the host deposition rate would be 0.94 Å/s and the this compound deposition rate would be 0.06 Å/s (assuming similar material densities).

-

ETL (e.g., TPBi): 40 nm at a rate of 1.0 Å/s.

-

EIL (e.g., LiF): 1 nm at a rate of 0.1 Å/s.

-

-

-

Cathode Deposition:

-

Deposit the Aluminum (Al) cathode (100 nm) at a rate of 2-5 Å/s through a shadow mask to define the active area of the device.

-

-

Encapsulation:

-

Transfer the fabricated devices into an inert atmosphere glovebox.

-

Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.

-

Device Characterization Protocol

-

Current-Voltage-Luminance (J-V-L) Characteristics:

-

Use a source-measure unit to apply a forward bias to the OLED.

-

Simultaneously measure the current density (J) flowing through the device and the luminance (L) using a calibrated photodiode or spectroradiometer.

-

Plot J vs. V and L vs. V curves.

-

-

Electroluminescence (EL) Spectrum and CIE Coordinates:

-

Measure the EL spectrum of the device at a constant driving voltage or current using a spectroradiometer.

-

Calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y) from the EL spectrum.

-

-

Efficiency Calculation:

-

Calculate the External Quantum Efficiency (EQE), Luminous Efficacy (LE), and Power Efficacy (PE) from the J-V-L data and the EL spectrum.

-

-

Lifetime Measurement:

-

Drive the device at a constant initial luminance (e.g., 1000 cd/m²).

-

Monitor the luminance as a function of time.

-

The lifetime (e.g., T95 or T50) is the time it takes for the luminance to drop to 95% or 50% of its initial value.

-

Visualizations

Caption: Experimental workflow for OLED fabrication and characterization.

Caption: Energy level diagram and charge transport in a this compound-based OLED.

Discussion and Troubleshooting

-

Low Efficiency: If the device efficiency is low, consider the following:

-

Charge Carrier Imbalance: The doping concentration can affect charge transport within the EML. A high concentration of dopant molecules can act as charge traps. Adjusting the thicknesses of the HTL and ETL can help balance charge injection.

-

Poor Energy Transfer: Ensure that the chosen host material has a triplet energy level that is sufficiently higher than that of this compound to facilitate efficient Dexter energy transfer.

-

Contamination: Impurities in the organic materials or from the deposition chamber can act as quenching sites. Ensure high purity of source materials and a clean vacuum environment.

-

-

High Efficiency Roll-off: This is often caused by triplet-triplet annihilation (TTA) and triplet-polaron quenching (TPQ) at high current densities.

-

Reduce Doping Concentration: A lower doping concentration can increase the average distance between dopant molecules, reducing the probability of TTA.

-

Broaden the Recombination Zone: Modifying the device architecture, such as using a mixed-host system or a graded doping profile, can distribute the excitons over a wider region, reducing their local concentration.

-

-

Color Shift: A shift in the CIE coordinates with increasing drive current can indicate emission from the host material or the formation of exciplexes at the EML interfaces.

-

Improve Energy Transfer: Ensure complete energy transfer from the host to the dopant by optimizing the doping concentration.

-

Interface Engineering: Insert thin interlayers to prevent exciplex formation between the EML and the charge transport layers.

-

By systematically applying these protocols and considering the potential troubleshooting steps, researchers can effectively optimize the this compound doping concentration to achieve high-performance and stable OLED devices for a variety of applications.

Application Notes and Protocols for FCNIrPic as a Blue Phosphorescent Emitter in OLEDs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of FCNIrPic, a blue phosphorescent emitter, for its application in Organic Light-Emitting Diodes (OLEDs). This document includes key photophysical and electrical properties, detailed experimental protocols for synthesis and device fabrication, and performance data of OLEDs incorporating this compound.

Introduction to this compound

This compound, chemically known as bis(3,5-difluoro-4-cyano-2-(2-pyridyl)phenyl-(2-carboxypyridyl) iridium(III), is an iridium(III) complex that exhibits strong phosphorescence in the blue region of the visible spectrum. Its chemical structure, featuring fluorine and cyano groups, is designed to achieve a deep blue emission with high quantum efficiency, making it a promising candidate for the emissive layer in high-performance OLEDs. The high efficiency of phosphorescent emitters like this compound stems from their ability to harvest both singlet and triplet excitons, potentially leading to an internal quantum efficiency of up to 100%.[1]

Photophysical and Electrical Properties

A summary of the key properties of this compound is presented in the table below. This data is essential for designing and modeling OLED devices.

| Property | Value | Reference |

| Chemical Name | bis(3,5-difluoro-4-cyano-2-(2-pyridyl)phenyl-(2-carboxypyridyl) iridium(III) | [2] |

| CAS Number | 665005-28-7 | [2] |

| Molecular Formula | C30H14F4IrN5O2 | [2] |

| Molecular Weight | 744.68 g/mol | [2] |

| UV Absorption (in CH2Cl2) | 249 nm, 281 nm | [2] |

| Photoluminescence (PL) Emission (in CH2Cl2) | 463 nm | [2] |

| Thermal Gravimetric Analysis (TGA) | >300 °C (0.5% weight loss) | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process typical for cyclometalated iridium(III) complexes. A general synthetic route is outlined below, based on established methods for similar compounds.

Workflow for Synthesis of this compound

Caption: Synthetic workflow for this compound.

Protocol:

-

Synthesis of the Ligand (2-(3,5-difluoro-4-cyanophenyl)pyridine):

-

Combine 2-chloropyridine, (3,5-difluoro-4-cyanophenyl)boronic acid, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Add a base (e.g., Na₂CO₃) and reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

-

After cooling, perform an extraction with an organic solvent (e.g., dichloromethane) and wash with water.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography to obtain the desired ligand.

-

-

Synthesis of the Iridium Dimer ([(dfcppy)₂Ir(μ-Cl)]₂):

-

Reflux a mixture of iridium(III) chloride hydrate and the synthesized ligand (2-(3,5-difluoro-4-cyanophenyl)pyridine) in a 2-ethoxyethanol/water mixture for 24 hours under an inert atmosphere.

-

Cool the reaction mixture to room temperature, and collect the precipitate by filtration.

-

Wash the precipitate with methanol (B129727) and diethyl ether to yield the iridium dimer.

-

-

Synthesis of this compound:

-

Add the iridium dimer and picolinic acid to a flask with 2-ethoxyethanol.

-

Reflux the mixture under an inert atmosphere for 12-24 hours.

-

Cool the solution, and collect the resulting precipitate by filtration.

-

Wash the product with methanol and diethyl ether and dry under vacuum to obtain this compound as a yellow powder.[3]

-

Fabrication of OLED Devices

OLEDs incorporating this compound are typically fabricated using vacuum thermal evaporation. A general protocol for a multilayer device is provided below.

Workflow for OLED Fabrication

Caption: General workflow for OLED fabrication.

Protocol:

-

Substrate Preparation:

-

Clean indium tin oxide (ITO)-coated glass substrates by sequentially sonicating in detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates with a nitrogen gun.

-

Treat the cleaned ITO surface with UV-ozone for 15-20 minutes to improve the work function and enhance hole injection.[4]

-

-

Vacuum Thermal Evaporation:

-

Transfer the cleaned substrates into a high-vacuum chamber (base pressure < 10⁻⁶ Torr).

-

Sequentially deposit the organic layers and the cathode without breaking the vacuum. A typical device structure is as follows:

-

Hole Injection Layer (HIL): e.g., 40 nm of 4,4'-bis[N-(1-naphthyl)-N-phenyl-amino]biphenyl (NPD).

-

Hole Transport Layer (HTL): e.g., 10 nm of 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA).

-

Emissive Layer (EML): Co-deposit this compound as a dopant in a suitable host material. For example, a 30 nm layer of a host material (e.g., mCP) doped with a specific weight percentage of this compound.

-

Hole Blocking Layer (HBL): e.g., 10 nm of bis(2-methyl-8-quinolinolato-N1,O8)-(para-phenyl-phenolato)aluminum (BAlq).

-

Electron Transport Layer (ETL): e.g., 30 nm of tris(8-hydroxyquinolinato)aluminum (Alq₃).

-

Electron Injection Layer (EIL): e.g., 1 nm of lithium fluoride (B91410) (LiF).

-

Cathode: e.g., 100 nm of aluminum (Al).

-

-

The deposition rates of the organic materials are typically maintained at 1-2 Å/s, while the metal cathode is deposited at a higher rate.

-

-

Encapsulation:

-

To prevent degradation from moisture and oxygen, encapsulate the fabricated devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.

-

Performance Data of this compound-based OLEDs